Sodium mandelate

Description

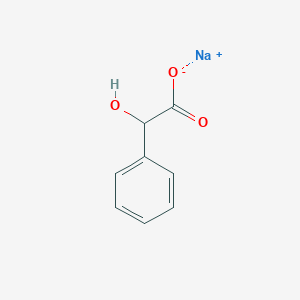

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

114-21-6 |

|---|---|

Molecular Formula |

C8H8NaO3 |

Molecular Weight |

175.14 g/mol |

IUPAC Name |

sodium;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |

InChI Key |

OFAQKOPEYPDLPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O.[Na] |

Other CAS No. |

34166-39-7 114-21-6 |

Related CAS |

90-64-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Sodium Mandelate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium mandelate crystals. The information compiled herein is intended to support research and development activities by offering detailed experimental protocols and summarizing key analytical data.

Introduction

This compound, the sodium salt of mandelic acid, is a compound of interest in various fields, including pharmaceuticals and chiral synthesis. A thorough understanding of its crystalline form through comprehensive characterization is crucial for its application and development. This guide outlines a standard method for the synthesis of this compound and details the analytical techniques used for its characterization, including spectroscopic and thermal analysis methods.

Synthesis of this compound Crystals

A reliable method for the synthesis of this compound involves the neutralization of mandelic acid with a sodium hydroxide solution. The following protocol is adapted from a documented procedure and provides a straightforward approach to obtaining this compound precipitate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Racemic mandelic acid

-

Cyclopentyl methyl ether (CPME)

-

Saturated sodium hydroxide (NaOH) solution

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

Dissolve 2 grams (13.1 mmol) of racemic mandelic acid in 50 mL of cyclopentyl methyl ether (CPME) in a suitable flask with magnetic stirring.

-

To the resulting solution, add 500 µL of a saturated sodium hydroxide (NaOH) solution. A precipitate of this compound will form.

-

Stir the suspension at room temperature for 1 hour to ensure complete reaction.

-

Collect the precipitated this compound by filtration.

-

Wash the collected solid with a small amount of fresh CPME to remove any unreacted starting materials.

-

Dry the purified this compound at room temperature, for instance, in a desiccator or a vacuum oven at a mild temperature.

The purity of the obtained this compound can be subsequently analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Crystal Growth of this compound

The growth of single crystals is essential for definitive structural analysis by techniques such as single-crystal X-ray diffraction. A common and effective method for growing single crystals from a solution is the slow evaporation technique.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Materials:

-

Synthesized this compound powder

-

A suitable solvent (e.g., water, ethanol, or a solvent mixture in which this compound has moderate solubility)

-

Crystallization dish or small beaker

-

Parafilm or aluminum foil

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Transfer the clear solution to a clean crystallization dish.

-

Cover the dish with parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent.

-

Place the crystallization dish in a location free from vibrations and significant temperature fluctuations.

-

Monitor the dish over several days to weeks for the formation of single crystals.

-

Once crystals of suitable size and quality have formed, they can be carefully harvested from the solution.

Characterization of this compound Crystals

A comprehensive characterization of the synthesized this compound crystals is critical to confirm their identity, purity, and solid-state properties. The following sections detail the key analytical techniques employed for this purpose.

Spectroscopic Characterization

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound shows characteristic absorption bands corresponding to its molecular structure.

Experimental Protocol: FTIR Spectroscopy

-

Prepare the sample by mixing a small amount of the dried this compound crystals with potassium bromide (KBr) powder and pressing the mixture into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption peaks and assign them to the corresponding vibrational modes of the molecule.

FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl group) |

| ~3060, 3030 | C-H stretching (aromatic) |

| ~2900 | C-H stretching (aliphatic) |

| ~1600 | C=O stretching (asymmetric, carboxylate) |

| ~1495, 1450 | C=C stretching (aromatic ring) |

| ~1400 | C=O stretching (symmetric, carboxylate) |

| ~1070 | C-O stretching (hydroxyl group) |

| ~730, 690 | C-H bending (aromatic, out-of-plane) |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Experimental Protocol: Raman Spectroscopy

-

Place a small amount of the this compound crystal sample on a microscope slide or in a suitable sample holder.

-

Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength.

-

Process the spectrum to identify the Raman shifts and their corresponding intensities.

Quantitative Raman Data for this compound: Specific quantitative data for the Raman spectrum of this compound, including a comprehensive peak list and their assignments, is not readily available in the reviewed literature. For a complete analysis, it is recommended to acquire experimental Raman spectra of the synthesized material.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample during a temperature change, revealing information about phase transitions such as melting and crystallization.[1][2]

Experimental Protocol: TGA/DSC

-

Place a small, accurately weighed amount of the this compound sample into an appropriate TGA or DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

Quantitative TGA/DSC Data for this compound: A specific thermogram with detailed quantitative data for this compound, including precise decomposition temperatures and associated weight loss percentages, is not available in the public domain literature reviewed. Experimental TGA and DSC analyses are recommended to determine the thermal properties of the synthesized crystals.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline structure of a material. It provides a unique fingerprint of the crystalline phase.

Experimental Protocol: Powder X-ray Diffraction

-

Finely grind the this compound crystals into a homogeneous powder.

-

Mount the powdered sample in a sample holder.

-

Record the diffraction pattern using a powder diffractometer over a specific 2θ range with a defined X-ray source (e.g., Cu Kα radiation).

-

Analyze the resulting diffractogram to determine the positions (2θ values) and relative intensities of the diffraction peaks.

Quantitative Powder XRD Data for this compound: Detailed powder XRD data, including a list of 2θ values, d-spacings, and relative intensities for this compound crystals, is not readily available in the public domain literature. For phase identification and structural analysis, experimental PXRD data should be collected and compared with reference patterns from crystallographic databases if available.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound crystals and an overview of the key analytical techniques for their characterization. While a reproducible synthesis method and FTIR data have been presented, a comprehensive characterization requires further experimental investigation to obtain specific quantitative data from Raman spectroscopy, thermal analysis, and X-ray diffraction. The methodologies and workflows outlined here serve as a robust foundation for researchers and professionals engaged in the study and application of this compound.

References

Sodium Mandelate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium mandelate, the sodium salt of mandelic acid. It covers its molecular structure, chemical formula, and physicochemical properties, alongside a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Molecular Structure and Formula

This compound is an aromatic alpha-hydroxy carboxylate. The molecule consists of a phenyl group attached to a hydroxyacetic acid moiety, with the acidic proton replaced by a sodium ion.

The chemical structure of this compound is as follows:

Caption: Chemical Structure of this compound

The key structural features include a chiral center at the carbon atom bonded to the hydroxyl and carboxyl groups, meaning this compound can exist as two enantiomers: (R)-sodium mandelate and (S)-sodium mandelate, as well as a racemic mixture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and developmental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NaO₃ | [1][2][3][4] |

| Molecular Weight | 174.13 g/mol | [1][3] |

| CAS Number | 114-21-6 | [1][3][4] |

| IUPAC Name | sodium;2-hydroxy-2-phenylacetate | [1] |

| Synonyms | DL-Mandelic Acid Sodium Salt, Sodium DL-Mandelate | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water | [2][5] |

| SMILES Code | O=C([O-])C(O)C1=CC=CC=C1.[Na+] | [1] |

| InChI Key | FWDLHTBMGQEUDU-UHFFFAOYSA-M | [1] |

| Boiling Point | 321.8°C at 760 mmHg | [4] |

| Flash Point | 162.6°C | [4] |

Synthesis of this compound

This compound is typically synthesized from its parent compound, mandelic acid. The following section details a common laboratory-scale synthesis protocol.

Synthesis of Mandelic Acid from Benzaldehyde

Mandelic acid is commonly prepared via the acid-catalyzed hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde with a cyanide source.[5][6]

Experimental Workflow: Synthesis of Mandelic Acid

Caption: Workflow for the synthesis of mandelic acid.

Experimental Protocol: Synthesis of this compound from Mandelic Acid

This protocol describes the preparation of this compound from racemic mandelic acid.

Materials:

-

Racemic Mandelic Acid

-

Sodium Hydroxide (NaOH)

-

Cyclopentyl methyl ether (CPME)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

Dissolution: Dissolve 2 grams (13.1 mmol) of racemic mandelic acid in 50 mL of cyclopentyl methyl ether (CPME) in a beaker with magnetic stirring.[7]

-

Neutralization: Prepare a saturated solution of sodium hydroxide in deionized water. Slowly add the saturated NaOH solution dropwise to the mandelic acid solution until the pH of the aqueous phase reaches approximately 7.0. This indicates the complete neutralization of the acid.

-

Precipitation: Continue stirring the resulting suspension at room temperature for 1 hour. During this time, this compound will precipitate out of the solution.[7]

-

Filtration: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold CPME to remove any unreacted mandelic acid or other impurities.

-

Drying: Dry the purified this compound in a drying oven at a temperature below its decomposition point or in a desiccator under vacuum to a constant weight.

Logical Relationship: Synthesis of this compound

Caption: Logical flow of the this compound synthesis process.

Applications in Research and Drug Development

This compound and its parent compound, mandelic acid, have several applications in the pharmaceutical and chemical industries.

-

Urinary Tract Antiseptic: this compound has been historically used as a urinary tract antiseptic.[1]

-

Chiral Resolving Agent: Due to its chiral nature, mandelic acid is widely used as a resolving agent for the separation of enantiomers of racemic amines and other basic compounds.

-

Precursor in Organic Synthesis: Mandelic acid and its derivatives are valuable precursors for the synthesis of various pharmaceuticals, including some antibiotics and anticancer agents.[8] For instance, derivatives of mandelic acid are metabolites of adrenaline and noradrenaline.[5]

-

Biocatalysis Research: The enzymatic production and resolution of mandelic acid are active areas of research, focusing on developing more sustainable and efficient "green" manufacturing processes.[8]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key properties of this compound. The included experimental protocol for its synthesis offers a practical guide for laboratory preparation. The versatile nature of this compound, from its historical use in medicine to its current applications in chiral separations and as a synthetic precursor, underscores its continued importance for researchers and professionals in drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. CAS 114-21-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H7NaO3 | CID 23675514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 114-21-6 [chemnet.com]

- 5. Mandelic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]

- 8. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Sodium Mandelate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium mandelate in organic solvents. Due to a notable lack of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of the qualitative solubility characteristics, the theoretical principles governing its solubility, and a detailed, generalized experimental protocol for the precise determination of its solubility in various organic media.

Introduction to this compound

This compound is the sodium salt of mandelic acid, an aromatic alpha-hydroxy acid. It is a white, crystalline, and often hygroscopic solid that is known to be soluble in water.[1] Its molecular structure, possessing both a polar carboxylate group and a nonpolar phenyl group, suggests a complex solubility profile in organic solvents, making it a subject of interest in pharmaceutical formulations, synthesis, and purification processes.

Qualitative Solubility Profile

Generally, as a salt, this compound's solubility is dictated by the polarity of the solvent and its ability to solvate the sodium cation and the mandelate anion. The principle of "like dissolves like" provides a foundational understanding. Solvents with higher polarity and the capacity for hydrogen bonding are more likely to dissolve ionic compounds like this compound.

Based on literature concerning complex alkali metal salts of mandelic acid, it is suggested that this compound is likely:

-

Sparingly soluble in alcohols (e.g., ethanol, methanol).

-

Insoluble in non-polar or weakly polar aprotic solvents such as acetone, diethyl ether, and benzene.

Carboxylate anions are generally less soluble in ethanol than their protonated carboxylic acid forms and are typically more soluble in water than in ethanol.[2] Water, with its high dielectric constant, is much more effective at stabilizing and solvating the charged carboxylate anions than less polar organic solvents like ethanol.[2]

The lack of precise, publicly available data underscores the necessity for experimental determination of this compound's solubility in specific organic solvents relevant to a particular application.

Data on Solubility

As of the latest review, specific quantitative solubility data for this compound in various organic solvents could not be located in peer-reviewed journals or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Method | Reference |

| e.g., Methanol | CH₃OH | 25 | Data Not Available | Data Not Available | ||

| e.g., Ethanol | C₂H₅OH | 25 | Data Not Available | Data Not Available | ||

| e.g., Acetone | C₃H₆O | 25 | Data Not Available | Data Not Available | ||

| e.g., Ethyl Acetate | C₄H₈O₂ | 25 | Data Not Available | Data Not Available | ||

| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of this compound in an organic solvent using the widely accepted equilibrium shake-flask method.

4.1. Principle

An excess amount of the solute (this compound) is agitated in the solvent for a sufficient period to reach thermodynamic equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated solution is then measured to determine the solubility at that specific temperature.

4.2. Materials and Equipment

-

This compound (high purity, anhydrous)

-

Organic Solvent of Interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with airtight caps (e.g., screw-cap glass vials)

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis setup)

4.3. Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for a period (e.g., 2 hours) to let the excess solid settle. To further separate the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method:

-

Gravimetric Analysis: Evaporate the solvent from the accurately weighed aliquot of the saturated solution and weigh the remaining solid residue.

-

Spectroscopic Analysis (UV-Vis): If this compound has a chromophore, measure the absorbance at a specific wavelength and determine the concentration using a previously established calibration curve.

-

Chromatographic Analysis (HPLC): Dilute an aliquot of the saturated solution and analyze it using HPLC. Quantify the concentration against a standard calibration curve.

-

4.4. Calculation of Solubility

The solubility can be expressed in various units. For gravimetric analysis, the calculation is as follows:

Solubility ( g/100 g solvent) = [(mass of residue) / (mass of saturated solution aliquot - mass of residue)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Thermal Stability and Decomposition of Sodium Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium mandelate, an important intermediate in the pharmaceutical industry. Understanding the thermal behavior of this organic salt is critical for ensuring drug product stability, defining storage conditions, and guiding formulation development. This document summarizes key thermal analysis data, outlines detailed experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a plausible decomposition pathway. The information herein is intended to support researchers and professionals in drug development in making informed decisions regarding the handling and use of this compound.

Introduction

This compound, the sodium salt of mandelic acid, is utilized in various pharmaceutical applications. Its thermal stability is a crucial parameter that influences its storage, handling, and formulation into final drug products. Thermal degradation can lead to loss of potency, formation of impurities, and alteration of physicochemical properties, all of which can impact the safety and efficacy of a drug. Therefore, a thorough understanding of its decomposition behavior under thermal stress is paramount.

This guide details the thermal characteristics of this compound, based on available scientific literature. It consolidates quantitative data from thermal analyses, provides standardized protocols for reproducing these experiments, and visualizes the experimental workflow and a proposed decomposition pathway.

Thermal Stability Data

The thermal decomposition of this compound has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific, detailed quantitative data for every decomposition step of pure this compound is not extensively published, the following table summarizes the key thermal events based on available information and analysis of similar organic sodium salts.

| Parameter | Value | Technique | Notes |

| Melting Point | 272-282 °C | Not Specified | Indicates the temperature range at which the solid-to-liquid phase transition occurs. |

| Decomposition Onset | > 300 °C | TGA | The temperature at which significant mass loss begins. |

| Decomposition Steps | Multiple | TGA/DSC | The decomposition is not a single-step process, indicating the formation of intermediates. |

| Final Residue | Sodium Carbonate (Na₂CO₃) | TGA | Inferred from studies on similar sodium salts like sodium malonate and sodium succinate. |

Thermal Decomposition Pathway

The thermal decomposition of anhydrous this compound is a multi-step process. While the exact intermediates are not definitively identified in the available literature, a plausible pathway can be proposed based on the structure of the molecule and the final residue. The decomposition likely involves the initial breakdown of the mandelate side chain, followed by further degradation to form a stable inorganic salt.

The proposed decomposition pathway is as follows:

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for conducting thermal analysis of this compound. These protocols are based on standard practices for organic salts and can be adapted as needed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of this compound upon heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Tare an appropriate TGA sample pan (typically alumina or platinum).

-

Accurately weigh 5-10 mg of finely ground, anhydrous this compound into the tared pan.

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature ranges of distinct decomposition steps, and the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy changes associated with thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of finely ground, anhydrous this compound into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (20-50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. The data and protocols presented are essential for drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products containing this compound. While the final decomposition residue is likely sodium carbonate, further studies utilizing techniques such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy would be beneficial to definitively identify the gaseous decomposition products and elucidate the precise decomposition mechanism. Such studies would provide a more complete picture of the thermal behavior of this compound, further aiding in its effective utilization in the pharmaceutical industry.

Sodium mandelate CAS number and safety data sheet information.

CAS Number: 114-21-6

This technical guide provides an in-depth overview of sodium mandelate, the sodium salt of mandelic acid. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety data, experimental protocols, and mechanisms of action.

Chemical and Physical Properties

This compound is a white crystalline powder. It is the sodium salt of the alpha-hydroxy acid (AHA) mandelic acid. Its hygroscopic nature and solubility in water make it suitable for various applications, including in the pharmaceutical and cosmetic industries.

| Property | Value | Source(s) |

| CAS Number | 114-21-6 | Multiple sources |

| Molecular Formula | C₈H₇NaO₃ | Multiple sources |

| Molecular Weight | 174.13 g/mol | Multiple sources |

| Appearance | White crystalline powder | [CymitQuimica] |

| Solubility | Soluble in water | [CymitQuimica] |

| Boiling Point | 321.8°C at 760 mmHg | ChemNet |

| Flash Point | 162.6°C | ChemNet |

Safety Data Sheet (SDS) Information

This section summarizes the key safety information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Identification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 |

| Warning | H335: May cause respiratory irritation |

Source: PubChem

Precautionary Statements and First Aid

| Type | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem

Experimental Protocols

This section details methodologies for key experiments involving this compound, extracted from scientific literature.

Synthesis of this compound from Racemic Mandelic Acid

Objective: To prepare this compound from racemic mandelic acid.

Methodology:

-

Dissolve 2 grams (13.1 mmol) of racemic mandelic acid in 50 mL of cyclopentyl methyl ether (CPME).

-

Add 500 µL of a saturated sodium hydroxide (NaOH) solution to the dissolved mandelic acid.

-

Stir the resulting suspension for 1 hour at room temperature.

-

Filter the precipitated this compound.

-

Dry the filtered product at room temperature.

-

Analyze the purity of the obtained this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of this compound by Ion-Exchange Chromatography

Objective: To determine the purity of prepared this compound salts.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 gram of the this compound salt, dissolve it in water, and dilute to 500 mL in a volumetric flask.

-

Cation-Exchange:

-

Pass a 25 mL aliquot of the sample solution through a cation-exchange resin in the hydrogen form.

-

Titrate the effluent with a standardized solution of sodium hydroxide.

-

-

Anion-Exchange:

-

Pass a 25 mL aliquot of the sample solution through an anion-exchange resin in the hydroxide form.

-

Titrate the effluent with a standardized solution of hydrochloric acid.

-

-

Calculation: The purity of the this compound salt is calculated based on the stoichiometry of the titration reactions.

Synthesis of Mandelic Acid via Hydrolysis of 2,2-dichloroacetophenone

Objective: To synthesize mandelic acid, which can then be converted to this compound.

Methodology:

-

Oxidation-Chlorination: React styrene with trichloroisocyanuric acid in a suitable solvent to produce 2,2-dichloroacetophenone.

-

Hydrolysis:

-

Hydrolyze the 2,2-dichloroacetophenone under alkaline conditions (e.g., in a sodium hydroxide solution) to obtain this compound.

-

Adjust the pH of the solution to 1-2 with hydrochloric acid to precipitate mandelic acid.

-

Recrystallize the mandelic acid to purify it.

-

Mechanisms of Action and Signaling Pathways

While this compound does not have a classical signaling pathway, its biological effects are mediated through distinct mechanisms in different applications.

Dermatological Application: Skin Renewal

As an alpha-hydroxy acid, mandelic acid (the active component of this compound in acidic formulations) promotes skin exfoliation and rejuvenation.

The Genesis of a Urinary Antiseptic: A Technical History of Sodium Mandelate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and history of sodium mandelate in chemical research, tracing its origins from the parent mandelic acid to its application as a significant therapeutic agent. We will delve into the foundational synthesis methods, quantitative data on its efficacy, and the experimental protocols that established its place in medicinal chemistry.

Discovery and Early Synthesis

The story of this compound begins with the discovery of its parent compound, mandelic acid. In 1831, the German pharmacist Ferdinand Ludwig Winckler isolated mandelic acid through the hydrolysis of amygdalin, a compound found in bitter almonds.[1] The name "mandelic acid" is derived from the German word "Mandel," meaning almond.

While the exact first synthesis of this compound is not well-documented as a singular discovery event, its preparation is a straightforward acid-base neutralization of mandelic acid. Early preparations would have followed the synthesis of mandelic acid itself. One of the common early methods for synthesizing mandelic acid involved a two-step process:

-

Formation of Mandelonitrile: Benzaldehyde was reacted with sodium bisulfite to form an adduct. This intermediate was then treated with sodium cyanide to produce mandelonitrile (also known as benzaldehyde cyanohydrin).[2]

-

Hydrolysis to Mandelic Acid: The mandelonitrile was then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield mandelic acid.[2][3]

Once mandelic acid was isolated, it could be readily converted to its sodium salt by reacting it with a sodium base, such as sodium hydroxide or sodium carbonate.

Physical and Chemical Properties

Here are some of the key physical and chemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₇NaO₃ | [4] |

| Molecular Weight | 174.13 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Solubility in Water | 1 g in 1.1 mL | [6] |

| Melting Point | 272-282 °C (simple salt) | [6] |

The Rise of this compound as a Urinary Antiseptic

The therapeutic potential of mandelic acid and its salts came to the forefront in the 1930s, largely through the work of Dr. M. L. Rosenheim. Prior to this, the ketogenic diet was used to treat urinary tract infections (UTIs), and it was discovered that the bactericidal effect was due to the excretion of β-hydroxybutyric acid in the urine, which lowered the urinary pH.[7] This led to a search for other organic acids that were excreted unchanged in the urine and could produce a similar effect.

In 1935, Rosenheim published a landmark paper in The Lancet detailing the use of mandelic acid in treating UTIs.[7][8][9] He demonstrated that for mandelic acid to be effective, the urine had to be maintained at a pH of 5.5 or less. This compound was often used as it was more palatable than the free acid. To ensure an acidic urinary pH, patients were often co-administered ammonium chloride.

Mechanism of Action

The antibacterial action of this compound is not attributed to the mandelate ion itself, but rather to the undissociated mandelic acid molecule. In an acidic environment (low pH), the equilibrium between the mandelate ion and undissociated mandelic acid shifts towards the latter. This uncharged form of the acid is more lipid-soluble and can therefore more readily penetrate the bacterial cell wall. Once inside the bacterium, where the internal pH is typically higher, the mandelic acid dissociates, releasing protons (H⁺ ions) and acidifying the cytoplasm. This disruption of the internal pH homeostasis interferes with essential enzymatic functions and ultimately leads to bacterial death.

This pH-dependent mechanism is a key principle in its therapeutic action.

Experimental Protocols

Synthesis of Mandelic Acid from Benzaldehyde (A Historical Method)

This protocol is based on early 20th-century methods and should be performed with appropriate safety precautions.

Materials:

-

Benzaldehyde

-

Sodium bisulfite solution (saturated)

-

Sodium cyanide

-

Hydrochloric acid (concentrated)

-

Ether

-

Benzene

Procedure:

-

Formation of the Bisulfite Adduct: In a flask, vigorously stir 318g of benzaldehyde with 850 cc of a saturated sodium bisulfite solution. Add 900g of cracked ice to the mixture during the initial part of the addition to maintain a low temperature.

-

Formation of Mandelonitrile: To the above mixture, add a solution of 147g of sodium cyanide in 500 cc of water. A layer of mandelonitrile will form and should be separated using a separatory funnel.

-

Hydrolysis: Immediately add the separated mandelonitrile to a mixture of 450 cc of concentrated hydrochloric acid and 300 cc of water. Heat the mixture on a steam bath. The hydrolysis reaction will proceed, and ammonium chloride will form alongside mandelic acid.

-

Extraction and Crystallization: After cooling, extract the aqueous solution with ether. The ether is then displaced by benzene, and upon cooling, mandelic acid will crystallize out and can be collected by filtration.

Preparation of this compound

Materials:

-

Mandelic acid

-

Sodium carbonate

-

Distilled water

-

Methanol

-

Acetone

-

Ether

Procedure:

-

Dissolve 2.5 grams of sodium carbonate in 50 ml of distilled water.

-

Gradually add 10-15 grams of mandelic acid to the sodium carbonate solution.

-

Heat the solution for a short period and then evaporate the water using a water bath.

-

Treat the solid residue with 20 ml of ether and filter.

-

Dissolve the solid in a minimum amount of hot methanol.

-

Add an amount of acetone equal to ten times the volume of methanol used.

-

Place the mixture in a refrigerator for at least two days to allow for crystallization.

-

Filter the crystals, wash with ether to remove any unreacted mandelic acid, and dry under vacuum at 90°C for 2-3 hours.[10]

Determination of Bactericidal Action (In Vitro)

This protocol is a generalized representation of methods used to determine the minimum inhibitory concentration (MIC).

Materials:

-

Broth medium (e.g., nutrient broth)

-

Bacterial culture (e.g., E. coli)

-

Mandelic acid stock solution

-

Buffers to adjust pH

-

Sterile test tubes or microplates

Procedure:

-

Prepare a series of dilutions of mandelic acid in the broth medium in separate test tubes or wells of a microplate.

-

Adjust the pH of the medium in each tube/well to the desired experimental value (e.g., 5.0, 5.5, 6.0, etc.).

-

Inoculate each tube/well with a standardized suspension of the test bacterium. Include a positive control (broth with bacteria, no mandelic acid) and a negative control (broth only).

-

Incubate the tubes/plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

Observe for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of mandelic acid at which there is no visible growth.

Quantitative Data on Bactericidal Efficacy

The effectiveness of mandelic acid as a urinary antiseptic is critically dependent on both its concentration and the pH of the urine. Early studies by Rosenheim and his contemporaries established these parameters.

Table 1: Bactericidal Concentration of Mandelic Acid against E. coli

| Urinary pH | Required Mandelic Acid Concentration for Bactericidal Effect |

| 5.0 | 0.25% |

| 5.3 | 0.5% |

| 5.5 | 1.0% |

| > 5.7 | Generally ineffective |

Data compiled from historical studies and general consensus in the literature.

Table 2: Minimum Inhibitory Concentration (MIC) of Mandelic Acid Against Various Bacteria

| Bacterial Strain | MIC (mg/mL) |

| Listeria monocytogenes | 1.50 |

| Bacillus subtilis | 1.50 |

| Staphylococcus aureus | 1.75 |

| Escherichia coli | 2.00 |

| Salmonella typhimurium | 2.50 |

Note: These are modern in-vitro findings and the pH of the growth medium significantly impacts these values.[11]

Conclusion

The journey of this compound from a derivative of a natural product to a key therapeutic agent for urinary tract infections is a testament to the systematic application of chemical and clinical research. While the initial discovery of mandelic acid by Ferdinand Ludwig Winckler laid the groundwork, it was the clinical investigations of M. L. Rosenheim that solidified its place in medicine. The understanding of its pH-dependent mechanism of action was crucial to its successful application. Although now largely superseded by modern antibiotics, the story of this compound remains a significant chapter in the history of antimicrobial chemotherapy, illustrating the elegant interplay between chemical properties and biological activity.

References

- 1. us.typology.com [us.typology.com]

- 2. Lobar pneumonia treated by Musgrave Park physicians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. CAS 114-21-6: this compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kb.osu.edu [kb.osu.edu]

- 11. Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts | MDPI [mdpi.com]

Spectroscopic Analysis of Sodium Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sodium mandelate using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details the experimental protocols, presents quantitative data in a structured format, and offers an interpretation of the spectral data, providing a comprehensive resource for the characterization of this important pharmaceutical compound.

Introduction to this compound

This compound is the sodium salt of mandelic acid, an aromatic alpha-hydroxy acid.[1][2] It is a white crystalline, hygroscopic solid that is soluble in water.[2][3] Its chemical formula is C₈H₇NaO₃ and it has a molecular weight of approximately 174.13 g/mol .[1][4] this compound is utilized in the pharmaceutical industry, often for its potential therapeutic effects, and as a chiral auxiliary in organic synthesis.[2][3] The structure of this compound, featuring a phenyl ring, a hydroxyl group, and a carboxylate group, gives rise to characteristic spectroscopic signatures that are invaluable for its identification and quality control.

Below is a diagram illustrating the chemical structure of this compound and highlighting its key functional groups.

Caption: Chemical structure of this compound with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation and purity assessment.

Experimental Protocol: NMR Spectroscopy

A general workflow for the NMR analysis of this compound is outlined below.

Caption: Experimental workflow for NMR analysis of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is a suitable solvent as this compound is water-soluble, and the deuterium signal will not interfere with the proton spectrum.

-

Sample Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

-

Spectral Referencing: Reference the chemical shifts to an internal or external standard. For D₂O, the residual HDO peak (around 4.79 ppm) can be used as a reference for the ¹H spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the alpha-proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.8 | Singlet | 1H | α-proton (-CH(OH)-) |

Note: The exact chemical shifts can vary depending on the concentration and pH of the sample.

Interpretation:

-

The multiplet in the aromatic region (downfield) is due to the protons on the phenyl ring.

-

The singlet further upfield corresponds to the single proton on the alpha-carbon. This proton is adjacent to the hydroxyl group and the phenyl ring. The hydroxyl proton is often not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| ~178 | Carboxylate carbon (-COO⁻) |

| ~140 | Quaternary aromatic carbon (C-α) |

| ~126 - 129 | Aromatic carbons (-CH) |

| ~75 | α-carbon (-CH(OH)-) |

Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental conditions.[5][6][7]

Interpretation:

-

The signal at the lowest field (~178 ppm) is characteristic of a carboxylate carbon.

-

The signals in the 126-140 ppm range are typical for the carbons of the phenyl ring.[6] The quaternary carbon (attached to the alpha-carbon) will have a different chemical shift than the protonated aromatic carbons.

-

The peak around 75 ppm is assigned to the alpha-carbon, which is shifted downfield due to the attachment of the electronegative oxygen atom of the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: IR Spectroscopy

The following diagram illustrates the workflow for obtaining an IR spectrum of solid this compound using the KBr pellet method.

Caption: Experimental workflow for IR analysis of this compound (KBr pellet method).

Methodology (KBr Pellet Technique): [8]

-

Sample Preparation: Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9]

-

Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

An alternative method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. The solid sample is simply placed in direct contact with the ATR crystal.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic (=C-H) |

| 1600 - 1550 (strong) | C=O stretch | Carboxylate (-COO⁻) |

| 1500 - 1400 | C=C stretch | Aromatic ring |

| ~1400 | O-H bend | Hydroxyl (-OH) |

| 1300 - 1000 (strong) | C-O stretch | Alcohol/Carboxylate |

Note: These are typical frequency ranges for the specified functional groups.

Interpretation:

-

A broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding.

-

The sharp peaks between 3100 and 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring.[10]

-

A very strong absorption band around 1600-1550 cm⁻¹ is a key indicator of the asymmetric stretching of the carboxylate anion (-COO⁻). This is shifted to a lower frequency compared to the carbonyl stretch of the corresponding carboxylic acid (~1700 cm⁻¹).

-

The bands in the 1500-1400 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[10]

-

A strong band in the 1300-1000 cm⁻¹ range corresponds to the C-O stretching of the alcohol and carboxylate groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For this compound, the absorption is primarily due to the phenyl ring.

Experimental Protocol: UV-Vis Spectroscopy

The workflow for UV-Vis analysis of a this compound solution is presented below.

Caption: Experimental workflow for UV-Vis analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as deionized water. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU). Prepare a "blank" sample containing only the solvent.

-

Instrumentation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Blanking: Fill a quartz cuvette with the blank solution and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

UV-Vis Spectral Data and Interpretation

This compound is expected to exhibit UV absorption characteristic of a substituted benzene ring.

| Approximate λmax (nm) | Electronic Transition | Chromophore |

| ~250 - 270 | π → π* | Phenyl ring |

Interpretation:

-

The UV spectrum of this compound is dominated by the π → π* electronic transitions of the phenyl ring.

-

Substituted benzenes typically show a series of fine-structured bands in the 250-270 nm region. The presence of the hydroxyl and carboxylate substituents on the side chain will influence the exact position and intensity of these absorptions. This technique is particularly useful for quantitative analysis of this compound using the Beer-Lambert law, by measuring the absorbance at its λmax.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, carboxylate, and aromatic ring), and UV-Vis spectroscopy confirms the presence of the aromatic chromophore and allows for quantitative analysis. The data and protocols presented in this guide serve as a valuable resource for the analysis and quality control of this compound in research and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Mandelic acid [webbook.nist.gov]

- 3. CAS 114-21-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H7NaO3 | CID 23675514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Hygroscopic Nature and Storage of Sodium Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium mandelate, a critical consideration for its handling, storage, and formulation in research and pharmaceutical applications. Understanding the interaction of this active pharmaceutical ingredient (API) with atmospheric moisture is paramount to ensuring its stability, quality, and efficacy.

Physicochemical Properties of this compound

This compound, the sodium salt of mandelic acid, is a white crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₇NaO₃ | [2] |

| Molecular Weight | 174.13 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Hygroscopic Nature | Hygroscopic | [1] |

Understanding the Hygroscopicity of this compound

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[4] This property is a critical attribute to consider during the entire lifecycle of a pharmaceutical product, from manufacturing to storage and patient use, as moisture uptake can lead to significant changes in physicochemical properties.[1] For this compound, excessive moisture absorption can lead to issues such as caking, altered dissolution rates, and potential chemical degradation.

Critical Relative Humidity (CRH)

Experimental Protocol for Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of solvent (typically water) absorption by a sample.[6] It is a crucial tool for characterizing the hygroscopicity of pharmaceutical powders like this compound.

Principle

A DVS instrument works by varying the water vapor concentration around a sample and accurately measuring the corresponding change in mass.[6] This allows for the generation of a moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.[6]

DVS Experimental Protocol for this compound

The following is a generalized protocol for the DVS analysis of this compound powder, based on standard practices for pharmaceutical solids.[7][8]

Objective: To determine the moisture sorption and desorption profile of this compound and to classify its hygroscopicity.

Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound powder into a clean, dry sample pan.

-

Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

Experimental Parameters:

-

Temperature: 25 °C (isothermal)

-

Carrier Gas: Nitrogen

-

Flow Rate: 200 sccm

-

RH Range: 0% to 90% RH (sorption), followed by 90% to 0% RH (desorption)

-

RH Steps: 10% increments

-

Equilibrium Criterion ( dm/dt ): A change in mass of less than 0.002% per minute over a 10-minute period.

-

Maximum Step Time: 6 hours

Procedure:

-

Drying: The sample is first dried in the DVS instrument at 25 °C and 0% RH until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., 0%, 10%, 20%,..., 90% RH). At each step, the sample mass is allowed to equilibrate.

-

Desorption Phase: Following equilibration at the highest RH, the humidity is decreased in a stepwise manner back to 0% RH to evaluate the desorption profile.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The data is then used to generate a sorption-desorption isotherm graph.

Hygroscopicity Classification

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.[9]

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

The data obtained from the DVS experiment at 80% RH can be used to classify this compound according to this system.

Effects of Moisture on this compound Stability

The absorption of water by this compound can lead to several undesirable physical and chemical changes.

Caption: Logical workflow of moisture-induced effects on this compound.

While specific degradation pathways for this compound in the presence of water are not extensively detailed in the literature, hydrolysis of the salt is a potential risk, which could impact the purity and stability of the API.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the quality of hygroscopic materials like this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (days to weeks): 0-4 °C. Long-term (months to years): -20 °C.[3] | Low temperatures slow down potential degradation reactions. |

| Relative Humidity | Store in a dry environment with low relative humidity. | To minimize moisture absorption and prevent physical and chemical changes. |

| Container | Tightly sealed, airtight containers. The use of desiccants within the packaging is recommended.[10] | To create a physical barrier against atmospheric moisture. |

| Light | Protect from light.[3] | To prevent potential photodegradation. |

Handling Workflow

The following workflow is recommended for handling this compound in a laboratory or manufacturing setting to minimize moisture exposure.

Caption: Recommended workflow for handling hygroscopic this compound.

Key Handling Practices:

-

Controlled Environment: Whenever possible, handle this compound in a glove box with controlled low humidity or in a room with a dehumidifier.

-

Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the handling area to prevent condensation on the cold powder.

-

Minimize Exposure: Minimize the time the container is open to the atmosphere.

-

Appropriate Tools: Use dry, clean spatulas and weighing boats.

-

Packaging: For long-term storage or shipping, use packaging with a high barrier to moisture vapor transmission.[1]

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed to ensure its quality and stability. By understanding its moisture-absorbing properties through techniques like Dynamic Vapor Sorption and implementing stringent storage and handling protocols, researchers and pharmaceutical professionals can mitigate the risks associated with moisture-induced degradation and physical changes. Adherence to the recommendations outlined in this guide will support the successful use of this compound in drug development and other scientific applications.

References

- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H7NaO3 | CID 23675514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. alfachemic.com [alfachemic.com]

- 5. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. tainstruments.com [tainstruments.com]

- 9. pharmagrowthhub.com [pharmagrowthhub.com]

- 10. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines Using Sodium Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the pharmaceutical and fine chemical industries, where the specific stereoisomer of a molecule often dictates its pharmacological activity and safety profile. The separation of racemic mixtures of amines into their constituent enantiomers is a crucial step in the synthesis of enantiomerically pure compounds. Diastereomeric salt resolution is a robust, scalable, and widely employed classical technique for achieving this separation.

This document provides detailed application notes and protocols on the use of sodium mandelate, derived from mandelic acid, as a chiral resolving agent for the separation of racemic amines. The process leverages the formation of diastereomeric salts with different physical properties, enabling separation through fractional crystallization.

Principle of Chiral Resolution

The fundamental principle of this method lies in the conversion of a mixture of enantiomers, which are chemically and physically identical in an achiral environment, into a mixture of diastereomers. Diastereomers possess distinct physical properties, including solubility, melting point, and crystal structure.

The reaction of a racemic amine, (R/S)-Amine, with an enantiomerically pure form of mandelic acid, such as (R)-(-)-mandelic acid (or its sodium salt), results in the formation of two diastereomeric salts: [(R)-Amine·(R)-Mandelate] and [(S)-Amine·(R)-Mandelate]. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated, and the enantiomerically enriched amine can be liberated by treatment with a base.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of amines using either mandelic acid or its sodium salt. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine using (R)- or (S)-Mandelic Acid

This protocol is a generalized procedure based on the successful resolution of various amines.

Materials:

-

Racemic amine

-

(R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

-

Suitable solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water)

-

Aqueous solution of a strong base (e.g., 2 M Sodium Hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)

-

Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating.

-

In a separate flask, dissolve the chiral resolving agent, for example (R)-(-)-mandelic acid (0.5-1.0 equivalents), in the same solvent, also with gentle heating. The use of a substoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.

-

Slowly add the mandelic acid solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, it may be beneficial to let the mixture stand for several hours or even overnight.

-

Further cooling in an ice bath can be used to maximize the yield of the crystallized salt.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Isolate the precipitated diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomer.

-

To improve the diastereomeric purity, the salt can be recrystallized from a suitable solvent. This involves dissolving the salt in a minimal amount of hot solvent and allowing it to cool and recrystallize as in Step 1.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Suspend the purified diastereomeric salt in water.

-

Add a sufficient amount of an aqueous base solution (e.g., 2 M NaOH) to the suspension with stirring until the salt completely dissolves and the solution becomes basic (pH > 11). This neutralizes the mandelic acid and liberates the free amine.

-

Extract the liberated amine into an organic solvent (e.g., three times with diethyl ether or dichloromethane).

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically enriched amine.

Step 4: Analysis

-

Determine the yield of the resolved amine.

-

Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating or derivatizing agent.

Protocol 2: Chiral Resolution Using this compound and an Amine Salt

This protocol is suitable when starting with the amine in its salt form (e.g., hydrochloride).

Materials:

-

Racemic amine hydrochloride

-

Enantiomerically pure this compound (e.g., Sodium (R)-(-)-mandelate)

-

Buffered aqueous solution (e.g., 50 mM HEPES buffer with 3.3 mM MgCl₂, pH 7.5) or another suitable solvent system.

-

Aqueous solution of a strong base (e.g., 2 M Sodium Hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

Step 1: Diastereomeric Salt Formation

-

Prepare a solution of the racemic amine hydrochloride in the chosen solvent system.

-

Prepare a separate solution of this compound in the same solvent system.

-

Combine the two solutions with stirring. The concentrations should be optimized to induce selective crystallization of one diastereomer.[1]

-

Adjust the pH of the mixture if necessary to facilitate salt exchange and crystallization.

-

Allow the mixture to stand, with or without cooling, to promote the crystallization of the less soluble diastereomeric salt.

Step 2 & 3: Isolation and Liberation of the Amine

-

Follow the procedures outlined in Protocol 1 (Steps 2 and 3) for the isolation of the diastereomeric salt and the subsequent liberation of the free amine.

Step 4: Analysis

-

Follow the analysis procedure as described in Protocol 1 (Step 4).

Data Presentation

The following table summarizes quantitative data from various chiral resolution experiments of amines using mandelic acid as the resolving agent.

| Racemic Amine | Resolving Agent | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-Mandelic Acid | Ethanol | 78% (of the diastereomeric salt) | 99% (for the (1R,2R)-amine) | Organic Syntheses Procedure |

| Phenylalanine methyl ester | PEGylated-(R)-Mandelic Acid | Methanol | 78-90% | 72-85% (first cycle), 87-95% (after recrystallization) | NIH |

| 2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | 78-90% | 72-85% (first cycle), 87-95% (after recrystallization) | NIH |

| 1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 78-90% | 72-85% (first cycle), 87-95% (after recrystallization) | NIH |

| α-Phenylethylamine | D(-)-Mandelic Acid | Water/Acid | 75-80% (overall) | >95% | Google Patents |

Visualizations

Chemical Principle of Chiral Resolution

The following diagram illustrates the fundamental principle of separating enantiomers by converting them into diastereomers with different properties.

Caption: Principle of diastereomeric salt formation for chiral resolution.

Experimental Workflow

This diagram outlines the general workflow for the chiral resolution of amines.

Caption: General workflow for the chiral resolution of amines.

References

Application Notes and Protocols for Diastereomeric Salt Crystallization with Sodium Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.[1] Among the various techniques available, diastereomeric salt crystallization remains one of the most widely used and cost-effective methods for separating enantiomers.[2][3] This method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.[2][4]

This document provides a detailed protocol for the diastereomeric salt crystallization of a racemic basic compound using sodium mandelate as the resolving agent. (S)-Mandelic acid is a commonly used resolving agent for racemic bases.[5] The use of its sodium salt can offer advantages in terms of handling and solubility in certain solvent systems. The following protocols and data provide a comprehensive guide for developing and optimizing a diastereomeric salt resolution process.

Principle of the Method

The fundamental principle of diastereomeric salt resolution lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties.[5] When a racemic base (a 50:50 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral acid, such as (R)-mandelic acid (or its sodium salt), two diastereomeric salts are formed: (R-base)-(R-mandelate) and (S-base)-(R-mandelate).

These diastereomeric salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system.[6] By carefully selecting the solvent and optimizing the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. The less soluble salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the base is liberated from the purified diastereomeric salt by treatment with a base, and the chiral resolving agent can be recovered.

Experimental Protocols

This section outlines the key experimental procedures for performing a diastereomeric salt resolution using this compound.

Protocol 1: Preparation of this compound Solution

For situations where (R)- or (S)-mandelic acid is the starting material, it can be converted to this compound.

-

Dissolution: Dissolve racemic or enantiomerically pure mandelic acid (e.g., 2 g, 13.1 mmol) in a suitable organic solvent such as cyclopentyl methyl ether (CPME) (50 ml).[7]

-

Salt Formation: Add a saturated solution of sodium hydroxide (NaOH) (e.g., 500 µl) to the mandelic acid solution.[7]

-

Stirring: Stir the resulting suspension at room temperature for approximately 1 hour to ensure complete salt formation.[7]

-

Isolation: Collect the precipitated this compound by filtration and dry it at room temperature.[7]

-

Purity Check: The purity of the obtained this compound can be analyzed by methods such as NMR.[7]

Protocol 2: Diastereomeric Salt Crystallization

This protocol describes the core process of forming and crystallizing the diastereomeric salts.

-

Dissolution of Racemic Base: In a suitable reaction vessel, dissolve the racemic base (1.0 equivalent) in a selected solvent or solvent mixture at an elevated temperature to ensure complete dissolution.[2]

-

Preparation of Resolving Agent Solution: In a separate vessel, prepare a solution of the enantiomerically pure this compound (typically 0.5 to 1.0 equivalent) in the same solvent.[2] The use of substoichiometric amounts of the resolving agent can be economically advantageous.[2]

-

Salt Formation: Slowly add the this compound solution to the solution of the racemic base with constant agitation.

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature. A controlled, slow cooling profile is often beneficial.[8]

-

If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt.[8]

-

Once crystallization begins, the mixture can be further cooled in an ice bath or refrigerator to maximize the yield of the precipitated salt.[9]

-

-

Isolation of the Diastereomeric Salt:

-

Analysis of Purity: The diastereomeric purity of the isolated salt can be determined by techniques like NMR spectroscopy or by measuring its optical rotation.[2] For higher optical purity, recrystallization of the diastereomeric salt may be performed.[8]

Protocol 3: Liberation of the Enantiomerically Enriched Base